molecular formula C24H42 B083736 Octadecane, 9-phenyl- CAS No. 10596-71-1

Octadecane, 9-phenyl-

Cat. No. B083736
CAS RN: 10596-71-1
M. Wt: 330.6 g/mol
InChI Key: DPNNDICPUBVFIZ-UHFFFAOYSA-N
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Description

Octadecane, 9-phenyl-, also known as 9-Phenyl-octadecane, is a long-chain hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, chloroform, and ether.

Mechanism Of Action

The mechanism of action of Octadecane, 9-phenyl- is not fully understood. However, it is believed to interact with cell membranes and alter their physical properties, such as fluidity and permeability. This interaction can lead to changes in cellular processes such as signal transduction, ion transport, and membrane fusion.

Biochemical And Physiological Effects

Studies have shown that Octadecane, 9-phenyl- has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.

Advantages And Limitations For Lab Experiments

One advantage of Octadecane, 9-phenyl- is its high purity and stability, which makes it ideal for use in lab experiments. Its solubility in organic solvents also makes it easy to handle and use in various applications. However, its insolubility in water can limit its use in certain experiments, and its high melting point can make it difficult to dissolve in some solvents.

Future Directions

There are several future directions for the research and application of Octadecane, 9-phenyl-. One direction is the development of new synthesis methods that can improve yield and purity. Another direction is the investigation of its potential as a drug delivery system. It has also been suggested that it could be used as a biosensor for the detection of various biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion
Octadecane, 9-phenyl- is a long-chain hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of Octadecane, 9-phenyl- can be achieved through several methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of phenylmagnesium bromide with 1-chlorooctadecane in the presence of aluminum chloride. Another method involves the reaction of 9-bromooctadecane with phenyllithium in the presence of a palladium catalyst. Both methods have been reported to yield high purity and high yield of Octadecane, 9-phenyl-.

Scientific Research Applications

Octadecane, 9-phenyl- has been extensively studied for its potential applications in various fields, including material science, biotechnology, and environmental science. In material science, it has been used as a lubricant and as a component in the synthesis of organic semiconductors. In biotechnology, it has been used as a surfactant and as a component in the synthesis of liposomes. In environmental science, it has been used as a component in the synthesis of adsorbents for the removal of pollutants from water and air.

properties

CAS RN

10596-71-1

Product Name

Octadecane, 9-phenyl-

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

octadecan-9-ylbenzene

InChI

InChI=1S/C24H42/c1-3-5-7-9-11-13-16-20-23(24-21-17-14-18-22-24)19-15-12-10-8-6-4-2/h14,17-18,21-23H,3-13,15-16,19-20H2,1-2H3

InChI Key

DPNNDICPUBVFIZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1

synonyms

1-Octyldecylbenzene

Origin of Product

United States

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